Benzoic acid, 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester

Description

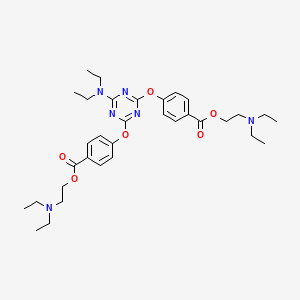

This compound is a structurally complex benzoic acid derivative featuring a central 1,3,5-triazine ring substituted with diethylamino groups at position 4. The triazine core is linked via ether bonds to two para-substituted benzoic acid moieties, each esterified with 2-(diethylamino)ethyl groups.

Properties

CAS No. |

85826-15-9 |

|---|---|

Molecular Formula |

C33H46N6O6 |

Molecular Weight |

622.8 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-[[4-(diethylamino)-6-[4-[2-(diethylamino)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoate |

InChI |

InChI=1S/C33H46N6O6/c1-7-37(8-2)21-23-42-29(40)25-13-17-27(18-14-25)44-32-34-31(39(11-5)12-6)35-33(36-32)45-28-19-15-26(16-20-28)30(41)43-24-22-38(9-3)10-4/h13-20H,7-12,21-24H2,1-6H3 |

InChI Key |

BUNGKFGOHZMSPW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(CC)CC)OC3=CC=C(C=C3)C(=O)OCCN(CC)CC |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,3,5-Triazine Core

The 1,3,5-triazine ring is commonly synthesized via:

- Nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine),

- Sequential replacement of chlorine atoms with nucleophiles such as phenols or amines.

This allows selective introduction of diethylamino groups and oxy linkages at desired positions.

Attachment of Benzoic Acid Derivatives via Ether Linkages

The bis(oxy) linkage connecting the triazine to benzoic acid units is typically formed by:

- Reacting phenolic hydroxyl groups of substituted benzoic acid derivatives with activated triazine intermediates,

- Employing nucleophilic aromatic substitution under controlled conditions.

Esterification with Diethylaminoethyl Alcohol

The benzoic acid groups are esterified with 2-(diethylamino)ethanol to form bis(2-(diethylamino)ethyl) esters. This is achieved by:

- Activation of carboxylic acid groups (e.g., via acid chlorides or coupling agents),

- Reaction with diethylaminoethyl alcohol under basic or acidic catalysis,

- Purification to obtain the final esterified product.

Detailed Preparation Methodologies

Synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid Intermediate

A key intermediate in the synthesis is 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, which can be prepared by:

- Reacting 3-N,N-diethylaminophenol with phthalic anhydride in a molten state,

- Heating the mixture with stirring until the solid reactants melt and react,

- Adding a small amount of toluene later to facilitate separation,

- Acidifying the aqueous phase to precipitate the product,

- Followed by filtration, recrystallization, and drying.

This method reduces solvent use, shortens reaction time, and yields high purity product, making it environmentally friendly and efficient.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 3-N,N-diethylaminophenol, phthalic anhydride | Heated to molten state with stirring | Formation of molten intermediate mixture |

| 2 | Toluene (small amount) | Added dropwise | Facilitates phase separation |

| 3 | Dilute hydrochloric acid | pH adjusted to 3–6 | Precipitation of solid intermediate |

| 4 | Filtration, recrystallization | Ambient or controlled temperature | Purified 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid |

Formation of 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-benzoic Acid Derivative

- Cyanuric chloride is reacted sequentially with nucleophiles to replace chlorides at 2 and 4 positions with phenolic oxy groups derived from the hydroxybenzoic acid intermediate.

- The reaction is typically carried out in anhydrous conditions with base to facilitate nucleophilic substitution.

- Temperature control is critical to achieve selective substitution without overreaction.

Esterification to Bis(2-(diethylamino)ethyl) Ester

- The carboxylic acid groups on the benzoic acid derivative are converted to acid chlorides using reagents such as thionyl chloride or oxalyl chloride.

- The acid chlorides are then reacted with 2-(diethylamino)ethanol in the presence of a base (e.g., triethylamine) to form the ester bonds.

- The reaction mixture is purified by extraction, washing, and recrystallization.

Comparative Data Table of Key Preparation Steps

Summary of Research Results and Considerations

- The molten state synthesis of the hydroxybenzoyl benzoic acid intermediate significantly improves environmental and safety profiles by minimizing organic solvent use and simplifying post-reaction workup.

- The sequential substitution on cyanuric chloride allows precise functionalization of the triazine core, essential for obtaining the bis(oxy) linkage structure.

- Esterification with 2-(diethylamino)ethanol is a well-established reaction but demands strict moisture control to prevent hydrolysis.

- Overall, the multi-step synthesis requires careful control of reaction conditions, particularly temperature and stoichiometry, to maximize yield and purity.

- Purification typically involves recrystallization and filtration to remove byproducts and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug delivery systems.

Industry: It finds applications in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of Benzoic acid, 4,4’-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester involves its interaction with specific molecular targets. The diethylamino groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazine-linked benzoic acid derivative?

Answer:

The compound can be synthesized via microwave-assisted condensation reactions. A general approach involves reacting 4,4'-((6-(diethylamino)-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde with 2-(diethylamino)ethanol under optimized conditions. Key steps include:

- Microwave irradiation (e.g., 100–120°C, 30–60 min) to enhance reaction efficiency and yield .

- Use of anhydrous solvents (e.g., DMF or acetonitrile) to prevent hydrolysis of reactive intermediates.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >85% purity.

Reference the synthetic protocol and NMR characterization (δ 0.97 ppm for CH3, 9.89 ppm for aldehyde protons) in .

Advanced: How can researchers resolve discrepancies in NMR data for this compound due to dynamic stereochemical effects?

Answer:

Dynamic effects from the triazine core and diethylamino groups may cause splitting or broadening of signals. To address this:

- Perform variable-temperature NMR (e.g., 25°C to −40°C) to slow conformational changes and resolve overlapping peaks .

- Use 2D NMR techniques (e.g., HSQC, COSY) to assign proton-carbon correlations and confirm connectivity.

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Essential methods include:

- 1H/13C NMR : Confirm the presence of diethylamino groups (δ ~3.32 ppm for CH2, ~0.97 ppm for CH3) and ester linkages (δ ~4.2–4.5 ppm for OCH2) .

- Elemental analysis : Verify stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

Advanced: How can reaction yields be optimized when scaling up synthesis?

Answer:

Key strategies include:

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2) or bases (e.g., K2CO3) to accelerate condensation .

- Stoichiometric control : Maintain a 1:2 molar ratio of aldehyde to 2-(diethylamino)ethanol to minimize side products.

- Process monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust parameters dynamically.

Advanced: How do the electron-donating diethylamino groups influence the compound’s reactivity in further derivatization?

Answer:

The diethylamino groups enhance nucleophilicity at the triazine core, enabling:

- Electrophilic substitution : Reactivity at the triazine C-6 position for functionalization (e.g., halogenation, cross-coupling).

- pH-dependent stability : Protonation of amino groups under acidic conditions may alter solubility or hydrolytic stability.

Methodological studies should include: - pH titration experiments to assess protonation states.

- Kinetic studies of hydrolysis under varying pH (e.g., 1–12) using UV-Vis or HPLC monitoring .

Basic: What are the solubility and handling considerations for this compound?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl3, DCM) .

- Storage : Store under inert atmosphere (N2/Ar) at −20°C to prevent ester hydrolysis or oxidation.

- Handling : Use anhydrous conditions and gloveboxes for moisture-sensitive reactions.

Advanced: How can computational modeling aid in predicting the compound’s supramolecular interactions?

Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- DFT calculations : Optimize geometry (B3LYP/6-31G* level) to predict electronic properties (HOMO/LUMO energies) and reactivity .

- MD simulations : Study aggregation behavior in solvents or lipid bilayers to guide formulation studies.

Advanced: What experimental designs are suitable for analyzing photostability under UV exposure?

Answer:

- Photodegradation setup : Expose solutions (e.g., in ethanol or PBS) to UV light (254–365 nm) in a quartz cuvette.

- Monitoring : Use UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 280 nm for aromatic systems).

- LC-MS analysis : Identify degradation products and propose cleavage pathways (e.g., ester hydrolysis or triazine ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.